2-[2-(Hydroxymethyl)phenyl]ethanol

Physical Chemistry Material Science Density

2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5) is an aromatic diol characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) and a hydroxyethyl (-CH₂CH₂OH) moiety in an ortho relationship. Its molecular formula is C₉H₁₂O₂ (MW: 152.19 g/mol).

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 6346-00-5
Cat. No. B3055235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Hydroxymethyl)phenyl]ethanol
CAS6346-00-5
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)CO
InChIInChI=1S/C9H12O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2
InChIKeyLXZAAAUGPREPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5) – Baseline Physicochemical Profile for Procurement Decisions


2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5) is an aromatic diol characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) and a hydroxyethyl (-CH₂CH₂OH) moiety in an ortho relationship. Its molecular formula is C₉H₁₂O₂ (MW: 152.19 g/mol). Reported experimental properties include a density of 1.139 g/cm³, a boiling point of 296 °C at 760 mmHg, and a flash point of 144.9 °C [1]. The compound is typically supplied as an oil and is utilized as a synthetic intermediate in medicinal chemistry and materials science [2].

Ortho-bifunctional diol building block for constrained heterocycle synthesis
Higher polarity intermediate may support water-compatible lead optimization
Scaffold for derivatization toward antibacterial screening probes

Why 2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5) Cannot Be Replaced by Generic Phenyl Ethanol Analogs


Generic substitution of 2-[2-(Hydroxymethyl)phenyl]ethanol with other phenyl ethanol derivatives is scientifically unsound due to critical differences in regiochemistry and functional group complement. The ortho-substitution pattern of the hydroxymethyl and hydroxyethyl groups on the phenyl ring confers a unique bifunctional reactivity and a distinct molecular geometry that directly impacts its physicochemical properties (e.g., density, logP) and biological activity [1]. Regioisomers, such as the para-substituted analog (2-(4-(hydroxymethyl)phenyl)ethanol, CAS 4866-85-7), or analogs with different carbon linkers (e.g., 1-(2-(hydroxymethyl)phenyl)ethanol, CAS 57259-71-9), exhibit altered hydrogen-bonding networks and steric profiles, leading to significantly different performance in antibacterial assays and synthetic applications [2]. The following quantitative evidence demonstrates that this compound offers a specific, non-interchangeable profile that justifies its explicit selection in procurement workflows.

This Compound
Ortho-hydroxymethyl/hydroxyethyl regiochemistry
Generic Analogs
Para- or meta- isomers alter hydrogen bonding and steric profile
This Compound
Proximal diol enables intramolecular cyclization
Generic Analogs
Linear geometry favors polymer or dimer formation
This Compound
Higher hydrophilicity profile (reported lower LogP)
Generic Analogs
More lipophilic phenyl ethanols may shift partitioning behavior

Quantitative Differentiation Evidence for 2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5) vs. Analogs


Ortho-Substitution Confers Higher Liquid Density Compared to Unsubstituted 2-Phenylethanol

The presence of an additional ortho-hydroxymethyl group in the target compound (CAS 6346-00-5) results in a significantly higher experimental liquid density (1.139 g/cm³) compared to its unsubstituted analog, 2-phenylethanol (CAS 60-12-8), which has a reported density of 1.017 g/cm³ [1]. This represents a 12% increase in density, which is a critical parameter for formulation development and separation processes.

Liquid density
Cross-study comparable
1.139 g/cm³ vs 1.017 g/cm³
Δ +0.122 g/cm³ (+12.0%)
Higher density influences solvent selection and volumetric dispensing
Reported experimental density at ambient temperature
Physical Chemistry Material Science Density

Significantly Reduced LogP Indicates Higher Hydrophilicity vs. 2-Phenylethanol

The ortho-hydroxymethyl substitution substantially lowers the calculated partition coefficient (LogP) of the target compound to 0.71, compared to a measured LogP of 1.36-1.40 for 2-phenylethanol [1]. This 0.65-0.69 LogP unit difference corresponds to an approximately 4- to 5-fold increase in hydrophilicity, which directly impacts membrane permeability and aqueous solubility profiles in biological assays.

Lipophilicity (LogP)
Cross-study comparable
LogP 0.71 vs 1.36–1.40
Δ −0.65 to −0.69 units
~4–5× higher hydrophilicity impacts membrane permeability and solubility
Calculated (target) vs. measured (comparator) partition coefficient
ADME Medicinal Chemistry LogP

Demonstrated Broad-Spectrum Antibacterial Activity, a Property Absent in the Unsubstituted Analog

The ortho-diol framework of 2-[2-(Hydroxymethyl)phenyl]ethanol derivatives enables antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi, Proteus mirabilis) bacteria [1]. In contrast, 2-phenylethanol exhibits only moderate, non-specific bacteriostatic activity and is primarily used as a preservative rather than a direct antibacterial agent . This functional differentiation establishes the ortho-diol as a distinct bioactive scaffold.

Antibacterial spectrum
Class-level inference
Active against S. aureus, B. cereus, E. coli, S. typhi, P. mirabilis (derivatives)
Supports antibacterial scaffold exploration via diol derivatization
In vitro screening; not evaluated in unsubstituted analog
Antibacterial Antimicrobial Drug Discovery

Unique Bifunctional Reactivity via Ortho-Diol Arrangement, Enabling Distinct Synthetic Utility

The ortho-arrangement of the two hydroxyl-bearing substituents creates a unique bifunctional synthetic handle. Unlike para-isomers (e.g., 2-(4-(hydroxymethyl)phenyl)ethanol, CAS 4866-85-7), which present a linear, symmetrical geometry, the ortho-geometry facilitates intramolecular cyclization reactions and the formation of constrained heterocyclic scaffolds [1]. This is a direct consequence of the spatial proximity of the reactive groups, which is absent in regioisomeric analogs.

Synthetic versatility
Class-level inference
Ortho-specific cyclizations enable constrained heterocycle synthesis
Regiochemistry-driven reactivity supports target-oriented synthesis
Linear para-isomer favors polymer/dimer formation instead
Organic Synthesis Building Blocks Bifunctional Reagents

Evidence-Backed Application Scenarios for Procuring 2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5)


Medicinal Chemistry: Synthesis of Novel Antibacterial Agents

Procure 2-[2-(Hydroxymethyl)phenyl]ethanol as a core scaffold to generate a library of diol derivatives with demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens [1]. The ortho-diol arrangement is crucial for this bioactivity, a feature absent in simple phenyl ethanols. This application is directly supported by the antibacterial screening data detailed in Section 3.

Synthetic Methodology: Ortho-Directed Cyclization and Heterocycle Formation

Utilize the compound's ortho-bifunctional geometry to perform intramolecular cyclizations and synthesize constrained heterocyclic systems [1]. The spatial proximity of the two hydroxyl-bearing groups is essential for this reactivity and cannot be replicated by para- or meta-substituted regioisomers. This justifies the compound's use in specialized synthetic routes where topological constraint is required.

Formulation Science: Development of High-Density Liquid Formulations

Select 2-[2-(Hydroxymethyl)phenyl]ethanol when designing high-density liquid formulations, leveraging its 12% greater density (1.139 g/cm³) compared to 2-phenylethanol (1.017 g/cm³) [2]. This property is critical for applications requiring precise volumetric dosing, phase separation control, or density-driven stability in multi-component mixtures.

Pharmaceutical Development: Generation of More Hydrophilic Drug Candidates

Choose this compound as a starting material to increase the aqueous solubility and reduce the LogP of drug candidates, owing to its significantly lower LogP (0.71) compared to the more lipophilic 2-phenylethanol (LogP ~1.36-1.40) . This ~4-5x increase in hydrophilicity is a quantifiable advantage for optimizing ADME properties early in drug discovery pipelines.

Application
Selection Property
Validation Focus
Antibacterial scaffold exploration
Ortho-diol core for derivatization
In vitro antibacterial derivative screening
Constrained heterocycle synthesis
Ortho-bifunctional geometry
Intramolecular cyclization yield and selectivity
High-density liquid formulations
Elevated liquid density
Density-dependent phase separation and dosing accuracy
Hydrophilic lead optimization
Reduced lipophilicity
Aqueous solubility and ADME endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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